
Bis(nonane-4,6-dionato-O,O')copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(nonane-4,6-dionato-o,o’)copper is a heterocyclic organic compound with the molecular formula C₁₈H₃₀CuO₄ and a molecular weight of 373.97 g/mol . It is also known by its IUPAC name, copper (Z)-6-oxonon-4-en-4-olate . This compound is characterized by its coordination with copper ions, forming a stable complex that has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis-(nonane-4,6-dionato-o,o’)copper typically involves the reaction of copper salts with nonane-4,6-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the copper complex . The reaction can be represented as follows:
Cu2++2C9H16O2→Cu(C9H16O2)2
Industrial Production Methods
Industrial production of bis-(nonane-4,6-dionato-o,o’)copper involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Bis-(nonane-4,6-dionato-o,o’)copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.
Reduction: It can be reduced to lower oxidation state copper complexes.
Substitution: Ligand substitution reactions can occur, where the nonane-4,6-dionato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes .
Applications De Recherche Scientifique
Bis-(nonane-4,6-dionato-o,o’)copper has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings
Mécanisme D'action
The mechanism of action of bis-(nonane-4,6-dionato-o,o’)copper involves its ability to coordinate with various molecular targets. The copper ion in the complex can interact with biological molecules, potentially disrupting their normal function. This interaction can lead to antimicrobial effects or influence other biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis-(acetylacetonato)copper: Another copper complex with similar coordination properties.
Bis-(benzoylacetonato)copper: A copper complex with different ligands but similar chemical behavior.
Uniqueness
Bis-(nonane-4,6-dionato-o,o’)copper is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its longer carbon chain ligands provide different solubility and stability characteristics compared to shorter chain analogs .
Propriétés
Numéro CAS |
17653-76-8 |
|---|---|
Formule moléculaire |
C18H30CuO4 |
Poids moléculaire |
374.0 g/mol |
Nom IUPAC |
copper;(Z)-6-oxonon-4-en-4-olate |
InChI |
InChI=1S/2C9H16O2.Cu/c2*1-3-5-8(10)7-9(11)6-4-2;/h2*7,10H,3-6H2,1-2H3;/q;;+2/p-2/b2*8-7-; |
Clé InChI |
UWGXAIDOPQIJMO-ATMONBRVSA-L |
SMILES isomérique |
CCC/C(=C/C(=O)CCC)/[O-].CCC/C(=C/C(=O)CCC)/[O-].[Cu+2] |
SMILES canonique |
CCCC(=CC(=O)CCC)[O-].CCCC(=CC(=O)CCC)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


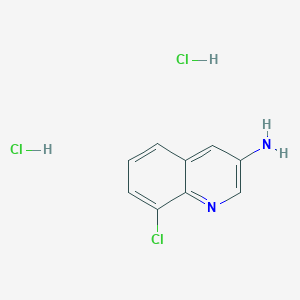
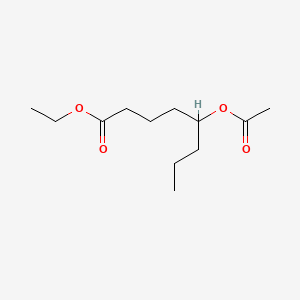
![dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine](/img/structure/B13735707.png)
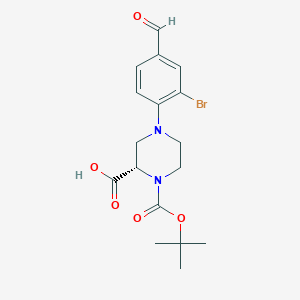
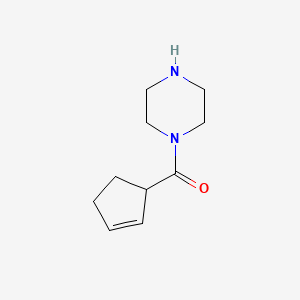
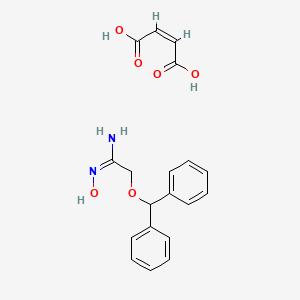
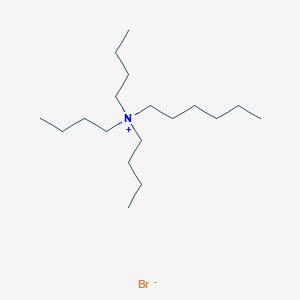
![1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride](/img/structure/B13735750.png)
![Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-](/img/structure/B13735757.png)

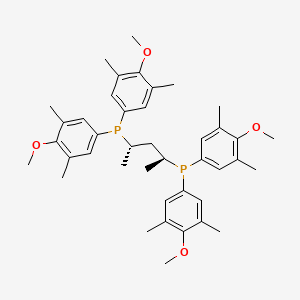
![[1-(2-Thienylmethyl)piperidin-4-YL]methanol hydrochloride](/img/structure/B13735780.png)

![4,4'-([9,9'-Bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13735791.png)
